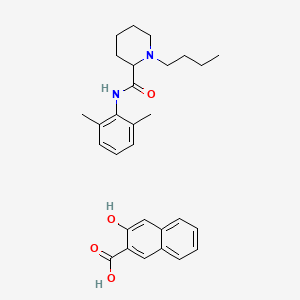
Bupivacaine 3-hydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupivacaine 3-hydroxy-2-naphthoate is a derivative of bupivacaine, a widely used local anesthetic. This compound is known for its unique dissolution behavior in phosphate buffers, which has been studied extensively . Bupivacaine itself is an amide-type local anesthetic that provides local anesthesia through the blockade of nerve impulse generation and conduction .
Preparation Methods
The preparation of bupivacaine 3-hydroxy-2-naphthoate involves the reaction of bupivacaine with 3-hydroxy-2-naphthoic acid. The synthetic route typically includes the formation of an ester bond between the bupivacaine molecule and the 3-hydroxy-2-naphthoic acid under specific reaction conditions. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Bupivacaine 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bupivacaine 3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used to study the dissolution behavior of compounds in different buffer systems.
Biology: It is used to investigate the effects of local anesthetics on biological systems.
Medicine: It is used in the development of new anesthetic formulations and delivery systems.
Industry: It is used in the production of pharmaceutical products and in the study of drug delivery mechanisms
Mechanism of Action
The mechanism of action of bupivacaine 3-hydroxy-2-naphthoate involves the blockade of nerve impulse generation and conduction. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in the inhibition of depolarization and subsequent blockade of conduction . The molecular targets include voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons .
Comparison with Similar Compounds
Bupivacaine 3-hydroxy-2-naphthoate can be compared with other local anesthetics such as:
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Ropivacaine: A local anesthetic with a similar structure but a longer duration of action and lower cardiotoxicity.
Mepivacaine: A local anesthetic with a faster onset of action but shorter duration compared to bupivacaine.
Properties
CAS No. |
66558-79-0 |
|---|---|
Molecular Formula |
C29H36N2O4 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O.C11H8O3/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1-6,12H,(H,13,14) |
InChI Key |
GPBFSNHGCGQMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















